molecular formula C29H24Cl3N5OS B11089427 3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

Cat. No.: B11089427
M. Wt: 597.0 g/mol
InChI Key: AYXXWGQLZYXDMM-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and triazolyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, triazole derivatives, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the quinazolinone core, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of this compound suggests it may have similar applications.

Medicine

In medicine, compounds like 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler quinazolinone derivative with known biological activities.

    2-Chlorophenylquinazolinone: A related compound with a similar structure but lacking the triazole and cyclohexyl groups.

    Triazole-quinazolinone hybrids: Compounds that combine the quinazolinone core with triazole rings, similar to the compound .

Uniqueness

The uniqueness of 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE lies in its complex structure, which combines multiple pharmacophores

Properties

Molecular Formula

C29H24Cl3N5OS

Molecular Weight

597.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-[[4-cyclohexyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinazolin-4-one

InChI

InChI=1S/C29H24Cl3N5OS/c30-18-14-15-20(23(32)16-18)27-34-35-29(36(27)19-8-2-1-3-9-19)39-17-26-33-24-12-6-4-10-21(24)28(38)37(26)25-13-7-5-11-22(25)31/h4-7,10-16,19H,1-3,8-9,17H2

InChI Key

AYXXWGQLZYXDMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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